molecular formula C9H10N6O2 B2964007 N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034632-85-2

N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2964007
CAS RN: 2034632-85-2
M. Wt: 234.219
InChI Key: FPYMWJAASAMWSZ-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure composed of two carbon atoms and three nitrogen atoms . These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with α-haloketones or α-haloesters . The resulting triazole compounds can then be further functionalized to create a wide variety of derivatives .


Molecular Structure Analysis

1,2,4-Triazole derivatives are characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms allows these compounds to form hydrogen bonds with different targets, which can enhance their biological activity .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites in their structure. For example, they can participate in nucleophilic substitution reactions, cycloaddition reactions, and many others .

Scientific Research Applications

Anticancer Agent Development

The 1,2,4-triazole moiety is a common feature in many pharmacologically active compounds, particularly those with anticancer properties. Research has shown that derivatives of 1,2,4-triazole, such as our compound of interest, exhibit promising cytotoxic activities against various cancer cell lines . These compounds can form hydrogen bonds with different targets, improving pharmacokinetics and pharmacodynamics. They are particularly valuable in the design and synthesis of new anticancer agents due to their ability to selectively target cancer cells while minimizing harm to normal cells.

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Derivatives of 1,2,4-triazole, including our compound, can be used in molecular docking studies to understand the mechanism and binding modes within the binding pocket of target enzymes . This application is crucial in drug design and development, providing insights into the molecular interactions that drive drug efficacy.

Pharmacological Research

Compounds with the 1,2,4-triazole ring system have been found to possess a wide range of pharmacological activities. The compound could be explored for its potential roles in enhancing pharmacological properties such as bioavailability, stability, and solubility in drug formulations . This research can lead to the development of drugs with improved therapeutic profiles.

Selective Toxicity Studies

The selective toxicity of anticancer agents is a critical aspect of chemotherapy. The compound’s ability to exhibit cytotoxic effects against cancer cell lines while showing minimal toxicity towards normal cells makes it an excellent candidate for selective toxicity studies . These studies aim to develop cancer treatments that are less harmful to patients’ overall health.

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary widely depending on their specific structure. Some of these compounds have been found to exhibit cytotoxic effects against certain cancer cell lines .

Future Directions

The development of new 1,2,4-triazole derivatives with enhanced biological activity is a major focus of current research. This includes the design and synthesis of novel 1,2,4-triazole derivatives, as well as the investigation of their biological activities and mechanisms of action .

properties

IUPAC Name

6-oxo-N-[2-(1,2,4-triazol-1-yl)ethyl]-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2/c16-8-3-7(12-5-13-8)9(17)11-1-2-15-6-10-4-14-15/h3-6H,1-2H2,(H,11,17)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYMWJAASAMWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C(=O)NCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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